3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound includes a quinazolinone moiety, which is fused with an indole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The reaction conditions often include the use of acetic anhydride under reflux to form benzoxazin-4-ones, which are then treated with ammonia to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinazolinone moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The quinazolinone moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole ring can interact with various receptors and proteins, modulating their functions. These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazolin-2-one: Shares the quinazolinone core but lacks the indole ring.
1-propyl-1,3-dihydro-2H-indol-2-one: Contains the indole ring but lacks the quinazolinone moiety.
2,3-disubstituted-4(3H)-quinazolinones: Similar structure but with different substituents on the quinazolinone ring
Uniqueness
3-[(4-hydroxyquinazolin-2-yl)methyl]-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to the combination of the quinazolinone and indole moieties in a single molecule
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(2-oxo-1-propyl-3H-indol-3-yl)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O2/c1-2-11-23-17-10-6-4-7-13(17)15(20(23)25)12-18-21-16-9-5-3-8-14(16)19(24)22-18/h3-10,15H,2,11-12H2,1H3,(H,21,22,24) |
InChI Key |
ABLJMTROEVOXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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